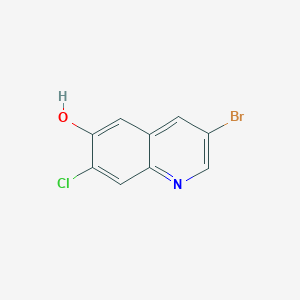

3-Bromo-7-chloro-6-quinolinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloro-6-quinolinol is a compound that belongs to the quinolinol family, characterized by the presence of bromine and chlorine substituents on the quinoline ring. Quinolinols and their derivatives are known for their biological activities, including antifungal and antiviral properties. The compound's structure is related to other quinolinols that have been synthesized and tested for various biological activities, such as antifungal activity against a range of fungi and antiviral activity against viruses like HIV .

Synthesis Analysis

The synthesis of quinolinol derivatives typically involves the introduction of halogen substituents into the quinoline ring. For instance, the preparation of 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols has been reported, where the halogen atoms are introduced in different positions on the quinoline ring . Improved synthetic procedures have been developed for monosubstituted chloro and bromo 8-quinolinols, which offer greater yields and fewer steps in the preparation process . These methods could potentially be adapted for the synthesis of 3-bromo-7-chloro-6-quinolinol.

Molecular Structure Analysis

The molecular structure of quinolinol derivatives is crucial for their biological activity. For example, the X-ray structure analysis of 3-bromomethyl-2-chloro-quinoline, a related compound, reveals a planar structure with intramolecular hydrogen bonding and Van der Waals forces contributing to the stability of the molecule . Although the exact structure of 3-bromo-7-chloro-6-quinolinol is not provided, it can be inferred that similar intramolecular interactions and molecular geometry would be present, influencing its reactivity and biological properties.

Chemical Reactions Analysis

Quinolinol derivatives are reactive towards various functional groups, which allows them to form complexes with metals or react with biological molecules. For instance, 5- and 7-substituted 2-methyl-8-quinolinols have been synthesized with different substituents, including halogens, and their ability to form bischelates with copper(II) has been reported . The presence of halogen atoms in 3-bromo-7-chloro-6-quinolinol suggests that it may also participate in similar chemical reactions, potentially leading to the formation of complexes with metals or other organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinol derivatives are influenced by the substituents on the quinoline ring. Halogenated quinolinols, such as those with bromo and chloro substituents, exhibit significant antifungal activity, with the position of the halogen atoms affecting the level of fungitoxicity . The presence of bromine and chlorine in 3-bromo-7-chloro-6-quinolinol would likely contribute to its physical properties, such as solubility and melting point, as well as its chemical reactivity and biological activity.

Scientific Research Applications

Synthesis and Preparation

- Procedures for the preparation of monosubstituted chloro and bromo 8-quinolinols, including 3-Bromo-7-chloro-6-quinolinol, were developed to achieve greater yields and reduce the number of steps in the preparation. This enhanced synthesis process is pivotal for scientific research involving 3-Bromo-7-chloro-6-quinolinol (Gershon & Clarke, 1992).

Antifungal Activity

- Some 3-Bromo-7-chloro-6-quinolinol derivatives exhibit significant antifungal activity. The antifungal potency of these compounds is attributed to a non-chelating mechanism, which is partly responsible for the fungi toxicity (Gershon, Gershon, & Clarke, 2004).

Fungitoxicity and Steric Factors

- The fungitoxic mechanisms of 3-Bromo-7-chloro-6-quinolinol were studied, indicating that substituents on the quinoline ring alter the site(s) of action of the toxicant. This research provides insights into the fungitoxic properties of various chloro and bromo analogues of 8-quinolinols (Gershon, Clarke, & Gershon, 1994).

Synergistic Antifungal Effects

- A study on the synergistic antifungal effects of mixtures containing 3-Bromo-7-chloro-6-quinolinol revealed that the geometry of the molecule, influenced by substituents, determines its sites of fungitoxicity (Gershon, Clarke, & Gershon, 1991).

Application in Drug Synthesis

- 3-Bromo-7-chloro-6-quinolinol is an important intermediate in the synthesis of the anticoccidial drug halofuginone. This application underscores its relevance in pharmaceutical research and development (Hua Lan-ying, 2009).

Stability Studies

- Studies on the stability of 3-Bromo-7-chloro-6-quinolinol derivatives in various solvents provide essential data for its application in different scientific contexts (Gershon, Clarke, & McMahon, 2003).

Antimicrobial and Antimalarial Agents

- New derivatives of 3-Bromo-7-chloro-6-quinolinol have been synthesized and evaluated for their antimicrobial and antimalarial activities. This research expands the potential applications of this compound in the treatment and prevention of infectious diseases (Parthasaradhi et al., 2015).

properties

IUPAC Name |

3-bromo-7-chloroquinolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-6-1-5-2-9(13)7(11)3-8(5)12-4-6/h1-4,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJSKWMEMNPXDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1Br)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-chloro-6-quinolinol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)

![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)

![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)

![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)